molecular formula C21H17F2N2P B7838789 2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine

2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine

Cat. No.: B7838789
M. Wt: 366.3 g/mol
InChI Key: KTUMGYWBJWOVOV-UHFFFAOYSA-N
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Description

2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine is a complex organic compound with the molecular formula C21H17F2N2P It is characterized by the presence of a benzimidazole ring substituted with a methyl group, a difluoromethyl group, and a diphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring

The difluoromethylation step is more complex and often employs difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the benzimidazole ring or the phosphine group.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids and proteins, disrupting their normal function. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diphenylphosphine moiety can interact with metal ions, making the compound a versatile ligand in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-benzimidazole: Lacks the difluoromethyl and diphenylphosphine groups, making it less versatile in catalytic applications.

    Difluoromethyl-benzimidazole: Contains the difluoromethyl group but lacks the diphenylphosphine moiety, limiting its use in coordination chemistry.

    Diphenylphosphine-benzimidazole: Contains the diphenylphosphine group but lacks the difluoromethyl group, affecting its biological activity.

Uniqueness

2-Methyl-benzimidazol-1-yl-difluoromethyl-diphenylphosphine is unique due to the combination of the benzimidazole ring, difluoromethyl group, and diphenylphosphine moiety. This combination imparts the compound with enhanced chemical reactivity, biological activity, and versatility in various applications.

Properties

IUPAC Name

[difluoro-(2-methylbenzimidazol-1-yl)methyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N2P/c1-16-24-19-14-8-9-15-20(19)25(16)21(22,23)26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUMGYWBJWOVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(F)(F)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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